Methyl 7-oxospiro[3.5]nonane-8-carboxylate
Description
Methyl 7-oxospiro[3.5]nonane-8-carboxylate is a spirocyclic compound featuring a bicyclic system with a ketone group at position 7 and a methyl ester at position 6. Its spiro[3.5]nonane framework comprises a three-membered and a five-membered ring sharing a single atom, creating a rigid structure that influences its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 7-oxospiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-10(13)8-7-11(4-2-5-11)6-3-9(8)12/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUGHGALSZNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC2)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxospiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxospiro[3.5]nonane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Methyl 7-oxospiro[3.5]nonane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-oxospiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Spiro[3.5]nonane Derivatives
5-Oxaspiro[3.5]nonane-8-carboxylic acid (CID 79903936)
- Structure: Shares the spiro[3.5]nonane core but replaces the methyl ester with a carboxylic acid at position 8 and includes an oxygen atom in the five-membered ring.
- Molecular Formula : C₉H₁₄O₃ vs. C₁₀H₁₄O₄ (target compound).
- Key Differences :
- The carboxylic acid group increases polarity and hydrogen-bonding capacity, affecting solubility (aqueous > ester).
- The oxygen in the five-membered ring alters ring strain and electronic properties compared to the target's all-carbon framework.
- Applications : Carboxylic acid derivatives are common intermediates in pharmaceutical synthesis, whereas methyl esters (like the target) are often used as volatile analogs for GC analysis .
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
- Structure : Incorporates nitrogen and oxygen heteroatoms in the spiro system, with a tert-butyl ester at position 7.
- The tert-butyl group enhances steric hindrance, reducing reactivity compared to the methyl ester in the target compound.
- Synthesis : Documented as a precursor for drug discovery, highlighting the role of protective groups (e.g., Boc) in spirocyclic chemistry .
Spiro[4.4]nonane Derivatives
Methyl (5S,6R,8R)-6-(4-chlorophenyl)-1-oxo-2-oxa-7-azaspiro[4.4]nonane-8-carboxylate (V-104)
- Structure: Spiro[4.4]nonane system with a chlorophenyl substituent, oxygen, and nitrogen heteroatoms.
- Key Differences: Larger spiro[4.4] framework increases conformational flexibility.
- Analytical Data : HPLC retention time (24.9 min for major enantiomer) and enantiomeric excess (96%) demonstrate the impact of stereochemistry on separation, a consideration for the target compound's chiral centers .
Ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate
Physicochemical and Analytical Data Comparison
*Predicted data based on structural analogs.
Biological Activity
Methyl 7-oxospiro[3.5]nonane-8-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse sources.
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:
- Cyclization : Utilizing catalysts and specific solvents to achieve high purity and yield.
- Reagents : Commonly used reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Table 1: Overview of Synthesis Methods
| Method | Description | Key Reagents |
|---|---|---|
| Cyclization | Formation of spirocyclic structure | Catalysts, solvents |
| Oxidation | Conversion to carboxylic acids or ketones | Potassium permanganate |
| Reduction | Production of alcohols or alkanes | Lithium aluminum hydride |
| Substitution | Introduction of new functional groups | Various nucleophiles |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, leading to observed pharmacological effects.
Research indicates that the compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results. A few notable findings include:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited growth in specific bacterial strains at concentrations around 50 µM, indicating potential as an antimicrobial agent .
- Mechanistic Insights :
- Case Studies :
Table 2: Summary of Biological Activity Findings
| Study Type | Findings | Concentration Tested |
|---|---|---|
| In Vitro | Inhibition of bacterial growth | 50 µM |
| Cytokine Analysis | Downregulation of pro-inflammatory cytokines | Various |
| Pharmacological | Inhibition of bacterial secretion systems | Concentration-dependent |
Future Directions
Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Future studies may explore:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic Studies : Further clarifying the molecular targets and pathways affected by the compound.
- Structural Modifications : Investigating analogs to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
